(R)-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate
Overview
Description
“®-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate” is a chemical compound. It is manufactured by Angene International Limited . The compound is used for research purposes .
Molecular Structure Analysis
The molecular formula of “®-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate” is C9H13NO5 . The molecular weight is 215.20 .Physical and Chemical Properties Analysis
The molecular formula of “®-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate” is C9H13NO5 . The molecular weight is 215.20 .Scientific Research Applications
Metabolic Stability and Design of Carbamates
Carbamates, including compounds like (R)-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate, exhibit varied metabolic stability influenced by their molecular structure. A review on the hydrolysis of medicinal carbamates revealed a trend where the metabolic stability of carbamates increases in a specific series, highlighting the influence of substituents on their metabolic lability. This insight is crucial for the design of carbamates as drugs or prodrugs, emphasizing the role of molecular structure in determining their metabolic fate (Vacondio, Silva, Mor, & Testa, 2010).
Supramolecular Chemistry and Biomaterials
Benzene-1,3,5-tricarboxamides (BTAs) have seen significant application in supramolecular chemistry due to their simple structure and self-assembly behavior, facilitating applications ranging from nanotechnology to biomedical fields. The self-assembly of BTAs into nanometer-sized structures stabilized by hydrogen bonding showcases the potential of utilizing similar structures like this compound in creating new materials for medical and technological applications (Cantekin, de Greef, & Palmans, 2012).
Enhancing R&D Productivity in Pharmaceutical Industry
The research on compounds like this compound contributes to enhancing R&D productivity in the pharmaceutical industry. A framework identifying the five most important technical determinants of project success—right target, patient, tissue, safety, and commercial potential—underscores the importance of selecting appropriate molecular entities for drug development, potentially including carbamate derivatives (Cook, Brown, Alexander, March, Morgan, Satterthwaite, & Pangalos, 2014).
Biodegradation and Environmental Impacts
The environmental persistence and biodegradation of chemical compounds, including carbamates, are critical for assessing their environmental impact. Research on the biodegradation aspects of polycyclic aromatic hydrocarbons (PAHs) suggests methodologies that could be applicable to studying the environmental fate of carbamate derivatives, emphasizing the importance of microbial degradation in mitigating the environmental impacts of such compounds (Haritash & Kaushik, 2009).
Properties
IUPAC Name |
benzyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10-6-9(11(15)18-10)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPYEGOBGWQOSZ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)OC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497273 | |
Record name | Benzyl [(3R)-2,5-dioxooxolan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75443-62-8 | |
Record name | Benzyl [(3R)-2,5-dioxooxolan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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